(E)-3,5,4'-三苄氧基芪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

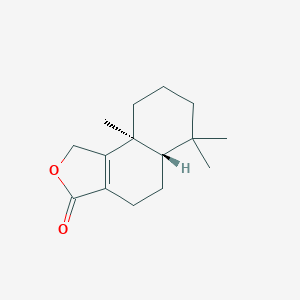

(E)-3,5,4'-Tribenzyloxystilbene is a derivative of stilbene, a compound characterized by a 1,2-diphenylethylene core structure. While the specific compound (E)-3,5,4'-Tribenzyloxystilbene is not directly mentioned in the provided papers, the synthesis and structural analysis of similar stilbene derivatives can offer insights into its properties and potential synthesis routes.

Synthesis Analysis

The synthesis of stilbene derivatives often involves the condensation of an aldehyde with a suitable compound containing a vinyl group. For instance, the synthesis of (E)-4'-amino-3,4,5-trimethoxystilbene was achieved through the condensation of 3,4,5-trimethoxybenzaldehyde and p-nitrotoluene under solvent-free conditions, followed by the reduction of the nitro group . This method suggests that a similar approach could be used for synthesizing (E)-3,5,4'-Tribenzyloxystilbene, starting with the appropriate benzaldehyde derivative and a benzyl-containing compound.

Molecular Structure Analysis

The molecular structure of stilbene derivatives is often planar or nearly planar, as observed in the crystal structure of ethyl {4-[(E)-2-(3,4,5-trimethoxyphenyl)vinyl]phenoxy}acetate . This planarity is due to the conjugated system within the stilbene core, which allows for delocalization of electrons. The coplanarity of the carbon and oxygen atoms in the molecule contributes to the stability of the structure and may influence the chemical reactivity of the compound.

Chemical Reactions Analysis

Stilbene derivatives can participate in various chemical reactions, primarily due to their conjugated double bond system. The reactivity of such compounds can be influenced by substituents on the phenyl rings. Although the papers provided do not detail reactions specific to (E)-3,5,4'-Tribenzyloxystilbene, the reactivity of similar compounds, such as the highly delocalized triplet carbene described in paper , suggests that (E)-3,5,4'-Tribenzyloxystilbene could undergo reactions typical of vinyl groups, such as additions or cycloadditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of stilbene derivatives are closely related to their molecular structure. The planarity and conjugation within the molecule can lead to specific optical properties, such as UV absorption, which is a characteristic feature of stilbenes. The presence of substituents like methoxy or amino groups can further modify these properties, influencing solubility, melting points, and reactivity . The intermolecular interactions, such as hydrogen bonding and C-H···π interactions, can affect the crystal packing and, consequently, the solid-state properties of these compounds .

科学研究应用

抗有丝分裂特性

(E)-3,5,4'-三苄氧基芪表现出显著的抗有丝分裂特性。一项针对人结肠癌细胞系 (Caco-2) 的研究表明,在添加 0.4 μM 水平的异构体 (Z)-3,5,4'-三甲氧基芪后,生长完全停止,该异构体比白藜芦醇更活跃,并以剂量依赖性方式抑制微管蛋白聚合 (Chabert, Fougerousse, & Brouillard, 2006).

吸收和生物利用度

(E)-3,5,4'-三苄氧基芪与 β-环糊精络合可以提高其通过生物膜的吸收。这增强了细胞膜的渗透性,这对其生物活性至关重要,包括抗肿瘤、抗过敏和抗血管生成活性 (Sarpietro 等人,2010).

药代动力学研究

已经开发出一种经过验证的分析方法来定量生物基质(特别是大鼠血浆)中的 (E)-3,5,4'-三苄氧基芪。这一进步对于药代动力学研究和了解该化合物的分布和代谢至关重要 (Ma 等人,2007).

抗增殖活性

(E)-3,5,4'-三苄氧基芪及其异构体已显示出对各种人癌细胞系具有显着的抗增殖活性。白藜芦醇的甲基化类似物,包括 (E)-3,5,4'-三甲氧基芪,在大多数生物测定中比天然先导物更活跃,表明它们作为抗癌剂的潜力 (Cardile 等人,2007).

分子器件和络合

(E)-3,5,4'-三苄氧基芪已在分子器件和络合的背景下进行了研究。它与 α-环糊精的络合及其在二元络合物中的相互作用,展示了其在分子器件应用中的潜力,已经得到探索 (Lock 等人,2004).

属性

IUPAC Name |

1,3-bis(phenylmethoxy)-5-[(E)-2-(4-phenylmethoxyphenyl)ethenyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H30O3/c1-4-10-29(11-5-1)25-36-33-20-18-28(19-21-33)16-17-32-22-34(37-26-30-12-6-2-7-13-30)24-35(23-32)38-27-31-14-8-3-9-15-31/h1-24H,25-27H2/b17-16+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNTQLVRXOUFTAQ-WUKNDPDISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC3=CC(=CC(=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C3=CC(=CC(=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H30O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3,5,4'-Tribenzyloxystilbene | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[5.5]undecan-3-one](/img/structure/B156462.png)

![3-[(Prop-2-yn-1-yl)oxy]propanenitrile](/img/structure/B156466.png)

![3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B156467.png)

![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine](/img/structure/B156472.png)

![2-ethoxy-3-hydroxypyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B156485.png)